3,4,5-trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzamide core substituted with three methoxy groups at positions 3, 4, and 5, and a morpholino group attached to a p-tolyl ethyl side chain. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Mechanism of Action
Target of Action
A related compound, 3,4′,5-trimethoxy-trans-stilbene, has been shown to interact with the insulin and nrf2 signaling pathways .
Mode of Action
The related compound, 3,4′,5-trimethoxy-trans-stilbene, has been shown to activate the phosphatidylinositol 3-kinase (pi3k)/protein kinase b (akt) pathway by inhibiting phosphorylation of insulin receptor substrate (irs)-1 at ser307 and increasing the protein levels of irs-1 and irs-2 .
Biochemical Pathways
The compound appears to affect the insulin signaling pathway, as evidenced by its activation of the PI3K/Akt pathway and its effects on IRS-1 and IRS-2 . It also seems to influence the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress .
Result of Action
The related compound, 3,4′,5-trimethoxy-trans-stilbene, has been shown to ameliorate insulin resistance and oxidative stress in vitro and in vivo .
Biochemical Analysis
Biochemical Properties
The 3,4,5-trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide interacts with various enzymes and proteins. The TMP group, which is a part of this compound, has been found to inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
The compound has shown to have effects on various types of cells and cellular processes. For instance, it has demonstrated neuroprotective effects by preventing cell death caused by oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to inhibit the phosphorylation of insulin receptor substrate (IRS)-1 at Ser307 and increase the protein levels of IRS-1 and IRS-2, thereby restoring the insulin signaling pathway in diabetes .
Temporal Effects in Laboratory Settings
It has been found to possess high solubility and metabolic stability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a four-week oral administration of the compound at 10 mg kg −1 day −1 has been found to ameliorate insulin sensitivity and glucose tolerance in diet-induced obese mice .
Metabolic Pathways
It has been found to activate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The starting material, 3,4,5-trimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 2-morpholino-2-(p-tolyl)ethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4,5-trimethoxybenzoic acid, while reduction of the benzamide core can produce 3,4,5-trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)amine.
Scientific Research Applications
3,4,5-trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzamide: Lacks the morpholino and p-tolyl groups, resulting in different chemical properties and reactivity.
N-(2-morpholino-2-(p-tolyl)ethyl)benzamide: Lacks the methoxy groups, affecting its binding affinity and biological activity.
Uniqueness
3,4,5-trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is unique due to the combination of methoxy, morpholino, and p-tolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5/c1-16-5-7-17(8-6-16)19(25-9-11-30-12-10-25)15-24-23(26)18-13-20(27-2)22(29-4)21(14-18)28-3/h5-8,13-14,19H,9-12,15H2,1-4H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCLPYFDMHMQNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.